molecular formula C23H30N6O4 B2505714 Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate CAS No. 898408-46-3

Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate

Cat. No.: B2505714
CAS No.: 898408-46-3
M. Wt: 454.531
InChI Key: HPWIGUMPNMJVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate is a useful research compound. Its molecular formula is C23H30N6O4 and its molecular weight is 454.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Anti-Malarial Agents

Research has shown that certain piperazine derivatives have demonstrated anti-malarial activity. For instance, a study investigated the crystal structures of active and nonactive piperazine derivatives, highlighting the importance of the OH group, benzyl group, and methylene substituents at the piperazinyl nitrogens for generating activity (Cunico et al., 2009).

Aqueous-Soluble ACAT-1 Inhibitor

A compound, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604), was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). This compound exhibited significant selectivity for human ACAT-1 and is considered for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Role in Polymerization Reactions

Copper(II) complexes, including those with piperazin-1-yl groups, were utilized in rac-lactide polymerization to produce polylactic acid. These complexes exhibited complex reaction kinetics and were involved in intramolecular transesterification leading to oligomeric products (Daneshmand et al., 2019).

Dopamine D3 Receptor Ligands

Studies on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides revealed potent and selective ligands for the dopamine D3 receptor. This research provided insights into structural modifications for achieving D3 receptor affinity, useful in developing drugs for neurological disorders (Leopoldo et al., 2002).

Learning and Memory Facilitation

A study synthesized benzyl-substituted piperazin-1-yl ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates and evaluated their effects on learning and memory facilitation in mice. This research adds to the understanding of compounds that may influence cognitive functions (Ming-zhu, 2012).

Properties

IUPAC Name

benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O4/c1-3-4-10-29-19-20(26(2)23(32)25-21(19)31)24-22(29)28-13-11-27(12-14-28)15-18(30)33-16-17-8-6-5-7-9-17/h5-9H,3-4,10-16H2,1-2H3,(H,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWIGUMPNMJVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3CCN(CC3)CC(=O)OCC4=CC=CC=C4)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.